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molecular formula C9H17NO2 B1369859 1-(4-Hydroxypiperidin-1-yl)-2-methylpropan-1-one

1-(4-Hydroxypiperidin-1-yl)-2-methylpropan-1-one

Cat. No. B1369859
M. Wt: 171.24 g/mol
InChI Key: AAUZTEFUHQJOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000054B2

Procedure details

Prepared as in Example 24a from isobutyric acid and piperidin-4-ol as a colorless oil (43%). MS 172 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[CH:2]([CH3:4])[CH3:3].[NH:7]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]1>>[OH:13][CH:10]1[CH2:11][CH2:12][N:7]([C:1](=[O:6])[CH:2]([CH3:4])[CH3:3])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1CCN(CC1)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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